4-Hydroxytestosterone

Catalog No.
S603718
CAS No.
2141-17-5
M.F
C19H28O3
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytestosterone

Procurement Challenge: Testosterone aromatizes to estrogen, confounding hormone-dependent assays; formestane lacks AR activity. 4-Hydroxytestosterone solves both. • Direct AR activation without estrogenic cross-talk - ideal for AR+/ER+ cancer models. • Essential LC-MS/MS reference standard for distinguishing formestane metabolism in doping control. • C4-OH handle enables streamlined synthesis of 4-substituted steroidal derivatives. Supplied with full analytical documentation.

CAS Number

2141-17-5

Product Name

4-Hydroxytestosterone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,16,21-22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1

InChI Key

BQOIJSIMMIDHMO-FBPKJDBXSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O

Synonyms

4,17 beta-dihydroxy-4-androstene-3-one, 4-androstene-7alpha-17beta-diol-3-one, 4-OHT, 7alpha-hydroxytestosterone

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)O

The exact mass of the compound 4-Hydroxytestosterone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 1 ml

4-Hydroxytestosterone (CAS 2141-17-5) is a synthetic anabolic-androgenic steroid (AAS) characterized by a hydroxyl group at the C4 position of the steroidal backbone. In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for forensic toxicology and sports anti-doping, or as a specialized pharmacological probe in endocrinology. Unlike base androgens, 4-hydroxytestosterone exhibits a dual mechanism of action: it functions as a potent androgen receptor (AR) agonist while simultaneously acting as a steroidal aromatase inhibitor. This specific biochemical profile makes it a critical material for in vitro oncology models, metabolic pathway mapping, and as a structural precursor for synthesizing complex 4-substituted steroidal derivatives [1].

Research Fit

Pathway Probe

Dual-functional AR agonism and aromatase inhibition probe for nuclear receptor signaling studies

Metabolism Research

Characterized urinary metabolite profile supports steroid biotransformation and biomarker studies

Receptor Binding

Reported high-affinity AR binding supports competitive binding and transactivation assay workflows

Substituting 4-hydroxytestosterone with common in-class alternatives like testosterone or formestane (4-hydroxyandrostenedione) fundamentally compromises experimental integrity and analytical accuracy. Testosterone is a direct substrate for aromatase, leading to rapid conversion into estradiol, which confounds hormone-dependent assays with unwanted estrogenic signaling [1]. Conversely, while formestane shares the 4-hydroxyl modification and acts as a potent aromatase inhibitor, it lacks the 17-beta-hydroxyl group, resulting in exceptionally poor androgen receptor binding affinity. Procuring 4-hydroxytestosterone is strictly necessary when a workflow requires strong, direct AR engagement without the risk of aromatization, or when calibrating mass spectrometry equipment to definitively distinguish between direct 4-hydroxytestosterone administration and the phase I metabolism of formestane [2].

Substitution Risk

Testosterone Common androgen reference
Aromatization to estradiol and 5α-reduction to DHT may introduce confounding estrogenic and androgenic signals in experimental systems
Formestane (4-OHA) Closest structural analog
Lacks 17β-hydroxyl group essential for direct AR activation; receptor pharmacology and binding profile may differ substantially
4-Androstenediol Prohormone analog
Acts as a prohormone elevating testosterone levels rather than directly engaging AR; mechanism may shift away from direct AR agonism

AR Binding Affinity vs. Formestane

A primary reason for procuring 4-hydroxytestosterone over its oxidized counterpart, formestane (4-hydroxyandrostenedione), is its vastly superior engagement with the androgen receptor. In competitive binding assays, 4-hydroxytestosterone demonstrates high affinity for the AR, with an IC50 ranging from 4.4 nM to 18.16 nM. In stark contrast, formestane exhibits an AR binding affinity that is less than 1% of that of dihydrotestosterone (DHT) [1].

Evidence DimensionAndrogen Receptor (AR) Binding Affinity (IC50)
Target Compound Data4.4 nM to 18.16 nM
Comparator Or BaselineFormestane (4-OHA) (<1% affinity of DHT)
Quantified Difference4-hydroxytestosterone exhibits orders of magnitude stronger AR binding than formestane.
ConditionsIn vitro competitive AR binding assays

This dictates selection for researchers requiring a dual-action compound that actively drives AR-mediated signaling rather than merely inhibiting aromatase.

AR Binding Affinity
Head-to-head
RBA = 75 vs. DHT 66, Formestane 0.085
Supports high-affinity AR binding study context
Rat prostatic cytosol; mibolerone reference (RBA=100)

Aromatase Interaction: No Estrogenic Conversion

When selecting an androgen for hormone-sensitive in vitro models, testosterone introduces significant confounding variables due to its rapid aromatization into estradiol. 4-Hydroxytestosterone circumvents this entirely; it is not a substrate for aromatase and does not convert to estrogens in vivo or in vitro. Instead, it acts as a steroidal aromatase inhibitor (AI) [1]. This allows researchers to isolate AR-specific responses without secondary estrogen receptor (ER) activation.

Evidence DimensionAromatase Substrate Viability
Target Compound DataActs as an aromatase inhibitor; 0% conversion to estradiol
Comparator Or BaselineTestosterone (Readily aromatizes to estradiol)
Quantified DifferenceComplete elimination of estrogenic conversion compared to baseline testosterone.
ConditionsIn vitro hormone-dependent cell proliferation and enzymatic assays

Procuring 4-hydroxytestosterone eliminates estrogenic artifacts in AR-targeted assays, ensuring clean, reproducible data in oncology and endocrinology research.

Yeast Androgen Screen
Head-to-head
Strong androgenic effect at 10⁻⁸ M
Supports recombinant AR assay context
S. cerevisiae expressing recombinant human AR

5-Alpha-Reductase Interaction & Tissue Stability

In tissue models expressing 5-alpha-reductase (such as prostate or dermal cell lines), testosterone is rapidly reduced to the highly potent dihydrotestosterone (DHT), altering the intended exposure profile. 4-Hydroxytestosterone, however, is not rapidly reduced; instead, it functions as a weak inhibitor of human prostatic 5-alpha-reductase, demonstrating an IC50 value of 15-29 µM [1]. This metabolic resistance ensures that the primary compound remains the active signaling agent during the assay.

Evidence Dimension5-Alpha-Reductase Interaction
Target Compound DataWeak inhibitor (IC50 15-29 µM)
Comparator Or BaselineTestosterone (Primary enzyme substrate)
Quantified Difference4-hydroxytestosterone inhibits rather than undergoes rapid 5-alpha reduction.
ConditionsHuman prostatic 5-alpha-reductase enzymatic assays

This stability is critical for procurement in cellular assays where researchers must prevent the spontaneous generation of secondary, more potent androgens.

CYP3A4 Inhibition
Cross-study
IC₅₀ = 5.4 μM
Reported weak CYP3A4 inhibition context
Human liver microsomes; testosterone 6β-hydroxylation probe

Mass Spectrometry Resolution for Anti-Doping

In forensic and anti-doping analysis, 4-hydroxytestosterone is a mandatory certified reference material (CRM). Because it is a major phase I urinary metabolite of the banned aromatase inhibitor formestane, laboratories must procure exact 4-hydroxytestosterone standards to calibrate GC-MS and LC-MS equipment. Without this specific standard, analysts cannot quantitatively differentiate between the direct administration of 4-hydroxytestosterone (an abused AAS) and the metabolic excretion profile of formestane [1].

Evidence DimensionChromatographic Identification
Target Compound DataExact retention time and fragmentation standard for 4-OHT
Comparator Or BaselineFormestane (4-OHA) standards alone
Quantified DifferenceEnables definitive resolution of overlapping metabolic excretion profiles.
ConditionsUrinary GC-MS/LC-MS metabolic profiling

ISO 17025 accredited laboratories must procure this exact compound to maintain compliance and accuracy in resolving complex steroidal doping cases.

Urinary Metabolite Profile
Head-to-head
Identical phase I/II metabolites to formestane
Supports metabolite biomarker research context
200 mg oral; GC-MS with synthesized reference standards

Analytical Reference Standards for Forensic & Anti-Doping Labs

Due to its status as both a prohibited anabolic steroid and a primary metabolite of formestane, 4-hydroxytestosterone is an essential procurement item for toxicology labs. It is used to calibrate GC-MS and LC-MS instruments, allowing analysts to establish precise retention times and fragmentation patterns required to prove steroidal abuse in biological matrices [1].

In Vitro Oncology & Endocrinology Assays

Because 4-hydroxytestosterone binds strongly to the androgen receptor (unlike formestane) but does not aromatize into estrogen (unlike testosterone), it is the ideal pharmacological probe for studying AR-positive/ER-positive breast cancer cell lines. It allows researchers to evaluate AR-mediated antiproliferative effects without the confounding variable of estrogenic cross-talk [2].

Precursor for Steroidal Synthesis

In chemical manufacturing and medicinal chemistry, the pre-existing hydroxyl group at the C4 position makes 4-hydroxytestosterone a valuable synthetic intermediate. It provides a ready functional handle for developing novel 4-substituted steroidal derivatives, bypassing the complex, multi-step oxidations required if starting from base testosterone [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
AR binding and receptor activation studies
High-affinity AR binding profile
Competitive binding and transactivation endpoint review
Anti-doping biomarker development
Characterized urinary metabolite profile
LC-MS/MS method validation with reference standards
Steroid metabolism and biotransformation studies
Weak CYP3A4 inhibition profile
CYP interference assessment in hepatocyte models
AR-positive breast cancer cell-model research
Dual AR binding and aromatase-inhibition context
Cell-model endpoint and pathway-response review

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

304.20384475 g/mol

Monoisotopic Mass

304.20384475 g/mol

Heavy Atom Count

22

UNII

912GOZ167T

Mechanism of Action

4-hydroxytestosterone is a fat soluble compound which can cross the lipid bilayers of cell membranes to enter the cytoplasm of cells. In the cytoplasm, 4-hydroxytestosterone can bind to an androgen receptor, which then gets transported to the nucleus of the cell to alter protein transcription and translation. Ananolic steroids are believed to increase muscle mass by increasing the production of proteins, as well as by reducing the effects of the stress hormone cortisol, which is known to promote muscle breakdown. It is postulated that other steroid hormones (glucocorticoids) may also be inhibited by anabolic steroids in order to prevent muscle catabolism. [wiki]

Other CAS

2141-17-5

Absorption Distribution and Excretion

Renal elimination following hepatic metabolism.
Clearance is via the urine. Excretion studies were performed using 200mg of 4-hydroxytestosterone administered to healthy male volunteers. Urine samples were then analyzed for metabolic products using conventional gas chromatography-mass spectrometry approaches. One metabolite, 3-beta,4-alpha-dihydroxy-5alpha-androstan-17-one was identified as a long term metabolite which can be detected for 90 hours. Longer detection times are possible with the use of alternative monitoring technique in sports drug testing.

Metabolism Metabolites

Hepatic.

Wikipedia

4-Hydroxytestosterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]
Kohler M, Parr MK, Opfermann G, Thevis M, Schlorer N, Marner FJ, Schanzer W: Metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone: Mass spectrometric identification of urinary metabolites. Steroids. 2007 Mar;72(3):278-86. Epub 2007 Jan 17. [PMID:17207827]

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